8-Bromo-5-nitroisoquinoline
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Overview
Description
8-Bromo-5-nitroisoquinoline is a chemical compound with the molecular formula C9H5BrN2O2 . It has a molecular weight of 253.05 g/mol . The IUPAC name for this compound is 8-bromo-5-nitroisoquinoline .
Molecular Structure Analysis
The molecular structure of 8-Bromo-5-nitroisoquinoline consists of a isoquinoline ring substituted with a bromo group at the 8th position and a nitro group at the 5th position . The exact mass of the compound is 251.95344 g/mol .
Physical And Chemical Properties Analysis
8-Bromo-5-nitroisoquinoline has a density of 1.7±0.1 g/cm3, a boiling point of 386.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has a topological polar surface area of 58.7 Ų .
Scientific Research Applications
Pharmaceutical Compound Synthesis
8-Bromo-5-nitroisoquinoline: is a key intermediate in the synthesis of various pharmaceutical compounds . Its unique structure allows for the creation of complex molecules that can be used in drug development. For instance, it can be utilized in the synthesis of small molecule inhibitors that target specific proteins within cancer cells, potentially leading to new cancer therapies.
Organic Chemistry Research
In organic chemistry, 8-Bromo-5-nitroisoquinoline serves as a building block for the construction of more complex organic compounds . Researchers can modify its structure through various chemical reactions, such as Suzuki coupling, to create new molecules with potential applications in materials science or as novel organic catalysts.
Material Science
This compound’s derivatives are explored for their electrical and optical properties, which could be beneficial in the development of organic semiconductors used in solar cells or light-emitting diodes (LEDs) . The bromine and nitro groups within the molecule can be strategically replaced or modified to alter these properties for specific applications.
Biological Studies
8-Bromo-5-nitroisoquinoline: is used in biological studies to understand the interaction between small molecules and biological macromolecules . It can act as a probe to study the binding sites on proteins or be used to synthesize molecules that can inhibit the growth of bacteria or viruses.
Industrial Applications
In the industrial sector, this compound can be used to synthesize dyes, pigments, and other materials that require stable, aromatic compounds with specific electronic characteristics . Its robust structure makes it suitable for applications that demand high thermal stability and resistance to degradation.
Environmental Research
Researchers use 8-Bromo-5-nitroisoquinoline to study its environmental impact, particularly its behavior in water and soil, and its potential toxicity to aquatic life . Understanding its environmental fate is crucial for assessing the risks associated with its use and disposal.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that bromoisoquinoline derivatives, including 8-bromo-5-nitroisoquinoline, are key intermediates in the synthesis of pharmaceutical compounds .
Biochemical Pathways
Given its role as an intermediate in the synthesis of pharmaceutical compounds, it may be involved in a variety of biochemical reactions .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability . It is also known to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Result of Action
As an intermediate in the synthesis of pharmaceutical compounds, its effects would likely depend on the specific compounds it is used to produce .
properties
IUPAC Name |
8-bromo-5-nitroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQCHGICDSWPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593222 |
Source
|
Record name | 8-Bromo-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-nitroisoquinoline | |
CAS RN |
252861-41-9 |
Source
|
Record name | 8-Bromo-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-5-nitroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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